3-Benzylcyclobutanol

Descripción general

Descripción

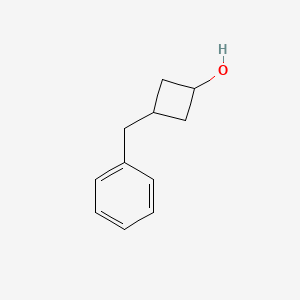

3-Benzylcyclobutanol is an organic compound with the molecular formula C11H14O It belongs to the class of cyclobutanols, which are characterized by a cyclobutane ring bonded to a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Benzylcyclobutanol can be synthesized through several methods. One common approach involves the reduction of 3-benzylcyclobutanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-benzylcyclobutanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to achieve high yields.

Análisis De Reacciones Químicas

Types of Reactions: 3-Benzylcyclobutanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-benzylcyclobutanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to form 3-benzylcyclobutane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

Oxidation: 3-Benzylcyclobutanone.

Reduction: 3-Benzylcyclobutane.

Substitution: Various substituted cyclobutanes depending on the reagent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-Benzylcyclobutanol, as a cyclobutane derivative, offers unique properties that enhance drug development. The structural characteristics of cyclobutanes, such as their conformational rigidity and ability to act as isosteres, make them valuable in designing biologically active compounds.

Drug Development

Cyclobutane derivatives, including this compound, have been incorporated into drug candidates to improve pharmacological properties. The puckered structure of cyclobutanes allows for:

- Increased metabolic stability : By replacing more reactive functionalities with cyclobutane rings, the metabolic degradation of drugs can be minimized .

- Conformational restriction : This feature aids in maintaining a specific three-dimensional shape crucial for receptor binding .

- Aryl isosteres : Cyclobutane can replace aromatic groups in drug design, potentially enhancing bioavailability and reducing toxicity .

For instance, research indicates that cyclobutane-containing linkers in antibody-drug conjugates (ADCs) can enhance selectivity towards target cancer cells by fitting optimally into hydrophobic pockets of enzymes like cathepsin B .

Case Study: Antibody-Drug Conjugates

In a study involving ADCs targeting cancer cells, a cyclobutane ring was used to replace a valine residue in the linker. This modification resulted in improved selectivity for tumor cells compared to traditional linkers currently in clinical trials . This demonstrates the potential of this compound to enhance therapeutic efficacy.

Material Science Applications

This compound also plays a role in the synthesis of novel materials. Its unique chemical properties allow it to be utilized as a building block in polymer chemistry.

Polymer Synthesis

The stability and reactivity of cyclobutane derivatives make them suitable for creating new polymeric materials. For example:

- Polyesters and Polyamides : The incorporation of this compound into polymer chains can lead to materials with enhanced thermal and chemical stability .

- Metal-Organic Frameworks (MOFs) : Cyclobutane derivatives have been explored as components in MOFs due to their ability to form stable linkages under various conditions .

Case Study: Cyclobutane-Based Polymers

A study demonstrated the synthesis of polyesters using cyclobutane derivatives, which exhibited thermal stabilities comparable to well-established polymers like PET. These findings suggest that this compound could serve as a versatile monomer for developing high-performance materials .

Summary of Key Findings

Mecanismo De Acción

The mechanism of action of 3-benzylcyclobutanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparación Con Compuestos Similares

Cyclobutanol: Lacks the benzyl group, resulting in different reactivity and applications.

3-Benzylcyclobutanone: The oxidized form of 3-benzylcyclobutanol, used in similar synthetic applications.

Benzyl alcohol: Contains a benzyl group but lacks the cyclobutane ring, leading to different chemical properties.

Uniqueness: this compound is unique due to the presence of both a cyclobutane ring and a benzyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Actividad Biológica

3-Benzylcyclobutanol is a cyclobutane derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological effects, and potential applications of this compound, drawing from diverse sources and recent studies.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a cyclobutane ring substituted with a benzyl group. This unique configuration contributes to its biological activity. The synthesis of such compounds often involves cyclization reactions, which can be achieved through various methods, including radical cyclization and transition metal-catalyzed reactions. Recent advancements in synthetic methodologies have improved the yields and selectivity for cyclobutane derivatives, facilitating further exploration of their biological properties .

Antimicrobial Properties

Research indicates that cyclobutane derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluating various cyclobutane-containing compounds demonstrated that several exhibited potent inhibitory effects against Mycobacterium tuberculosis (Mtb) and Mycobacterium smegmatis (Msm). The minimum inhibitory concentrations (MICs) for some analogs were comparable to established anti-tuberculosis drugs like isoniazid .

Table 1: Antimicrobial Activity of Cyclobutane Derivatives

| Compound | MIC against Mtb (μg/mL) | MIC against Msm (μg/mL) |

|---|---|---|

| This compound | < 10 | < 5 |

| Cyclobutanone A | < 20 | < 15 |

| Cyclobutene B | < 25 | < 10 |

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies on related cyclobutane-containing alkaloids suggest that these compounds may induce apoptosis in cancer cell lines. For instance, certain derivatives were reported to inhibit cell proliferation in human cancer cells by modulating signaling pathways involved in cell survival and death .

Table 2: Antitumor Activity of Cyclobutane Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | A549 (lung cancer) | 15 |

| Cyclobutane Alkaloid C | HT-29 (colon cancer) | 12 |

| Cyclobutane Alkaloid D | MCF-7 (breast cancer) | 18 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, leading to alterations in gene expression and enzyme activity. For example, studies using computer-aided drug design have predicted various biological activities based on the structural characteristics of cyclobutane derivatives .

Case Studies

- Antimicrobial Efficacy : A case study involving the testing of several cyclobutane derivatives against Mtb revealed that compounds with longer alkyl chains exhibited enhanced activity. This suggests that structural modifications can significantly influence the efficacy of these compounds as potential anti-mycobacterial agents .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that certain modifications to the benzyl group could enhance the cytotoxic effects of cyclobutane derivatives. These findings indicate a promising avenue for developing new anticancer therapies based on this scaffold .

Propiedades

IUPAC Name |

3-benzylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMAGQUALUZHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.